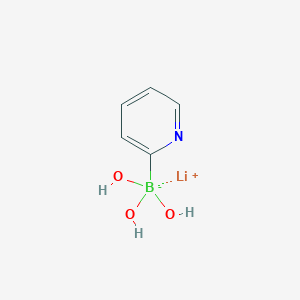
Lithium trihydroxy(pyridin-2-yl)borate
Übersicht
Beschreibung
Lithium trihydroxy(pyridin-2-yl)borate is a chemical compound with the molecular formula C5H7BLiNO3 . It is also known by its IUPAC name: lithium;trihydroxy (2-pyridyl)boranuide .
Synthesis Analysis
The synthesis of Lithium trihydroxy(pyridin-2-yl)borate involves several steps. In one method, 2-bromo-pyridine is combined with n-butyllithium and Triisopropyl borate in tetrahydrofuran, hexane, and toluene at temperatures ranging from -78 to 0℃ for 3.75 hours. This is followed by the addition of isopropyl alcohol .Molecular Structure Analysis
The molecular structure of Lithium trihydroxy(pyridin-2-yl)borate is represented by the InChI code: 1S/C5H7BNO3.Li/c8-6(9,10)5-3-1-2-4-7-5;/h1-4,8-10H;/q-1;+1 . The molecular weight of the compound is 146.87 .Physical And Chemical Properties Analysis
Lithium trihydroxy(pyridin-2-yl)borate is a solid at room temperature . It has a molecular weight of 146.87 . The compound should be stored in an inert atmosphere, preferably in a freezer, under -20°C .Wissenschaftliche Forschungsanwendungen
Modified Suzuki–Miyaura Cross-Coupling Reactions
Lithium trihydroxy(pyridin-2-yl)borate salts have been synthesized and used in modified Suzuki–Miyaura cross-coupling reactions. These pyridyl lithium trihydroxy and triisopropoxy 2-borate salts provide a viable alternative to unstable 2-pyridylboronic acids and their derivatives, offering a shelf-stable, isolable, and characterizable option for these reactions. This innovation opens up new possibilities for cross-coupling chemistry, particularly with sp2-hybridized nitrogen-containing heterocycles, enhancing the synthesis of complex organic molecules (Chen et al., 2012).
Pyrotechnic Colorants
The lithium salts of dihydrobis(pyrazol-1-yl)borate and similar compounds have been evaluated for their use as strontium- and chlorine-free red pyrotechnic colorants. These compounds have been found suitable for imparting red color to a pyrotechnic flame, addressing environmental and health concerns associated with traditional materials. Their high nitrogen content and the properties of a low combustion temperature and a reducing flame atmosphere make them promising candidates for the development of environmentally friendly pyrotechnics (Dufter et al., 2019).
Lithium Battery Electrolytes
Tris[2H-hexafluoroisopropyl)borate (THFPB) has been synthesized and studied as an additive for lithium battery electrolytes. The addition of THFPB to lithium battery electrolytes shows significant improvements in conductivity enhancement and electrochemical stability. This compound provides a potential solution for enhancing the performance of lithium batteries, particularly in terms of cycling efficiency and cycleability, by improving the interfacial stability between the electrolyte and the electrodes (Sun et al., 2002).
Safety and Hazards
The compound is classified under the GHS07 hazard class. It has the hazard statements H302-H315-H320-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, suggesting measures to prevent exposure and actions to take if exposure occurs .
Wirkmechanismus
Target of Action
It is known that the compound has a boron atom and a lithium ion, which can coordinate with various biological targets .
Mode of Action
Lithium Trihydroxy(pyridin-2-yl)borate is an organoboron compound that exhibits certain reactivity due to the presence of a coordinated boron atom and lithium ion .
Pharmacokinetics
It is soluble in polar solvents such as water and methanol , which may influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Lithium Trihydroxy(pyridin-2-yl)borate. It is generally stored under an inert atmosphere and in a freezer, under -20°C . This suggests that the compound may be sensitive to oxygen and temperature.
Eigenschaften
IUPAC Name |
lithium;trihydroxy(pyridin-2-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BNO3.Li/c8-6(9,10)5-3-1-2-4-7-5;/h1-4,8-10H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDMBPNLZOETGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=CC=CC=N1)(O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BLiNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium trihydroxy(pyridin-2-yl)borate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-Iodo-4-(1-methanesulfonyl-piperidin-3-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1399201.png)
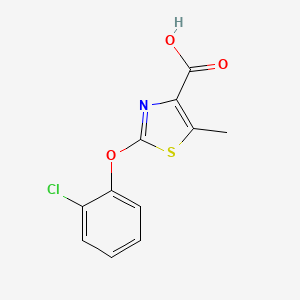
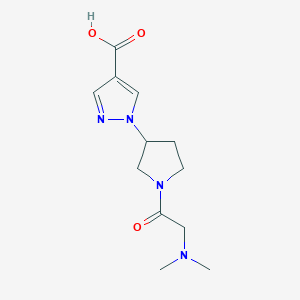
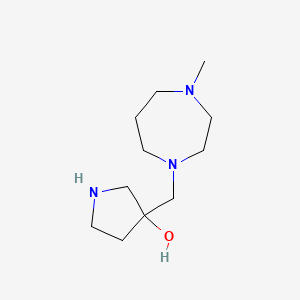

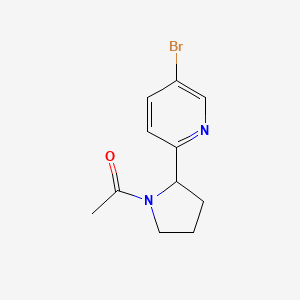
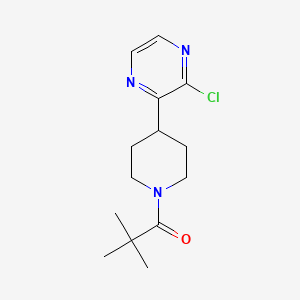
![1-[3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B1399212.png)
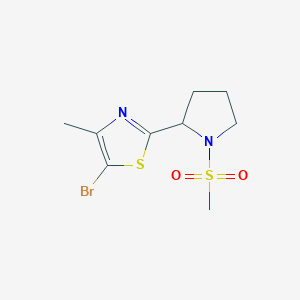
![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-pyrazin-2-yl-amine](/img/structure/B1399214.png)
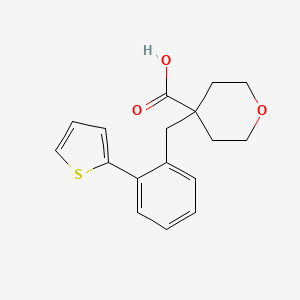
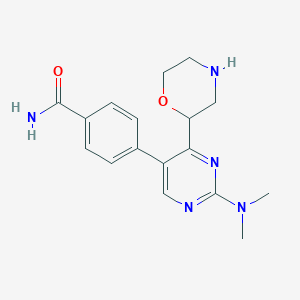
![3-[6-(1-Methanesulfonyl-piperidin-4-yl)-2-methyl-pyrimidin-4-yl]-propionic acid](/img/structure/B1399218.png)
